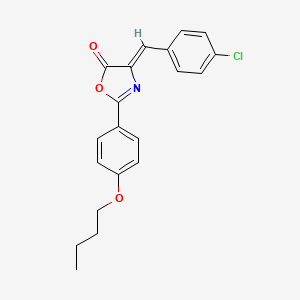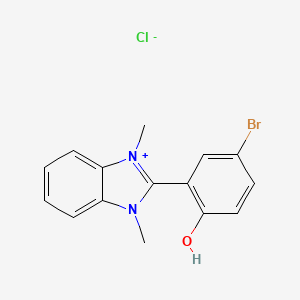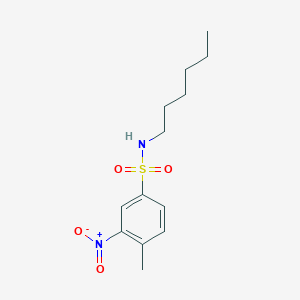
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BCB, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. BCB is a type of oxazole derivative, which is a class of compounds known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility in different scientific research applications. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit various biological activities, making it a suitable compound for studying different biological processes. However, one limitation of using 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential toxicity. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research is the development of new drugs based on the structure of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of these diseases. Another area of research is the optimization of the synthesis method of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one to achieve higher yields and purity. This would make 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one more accessible for scientific research and potentially for industrial applications. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one and its potential toxicity, which would help to determine its suitability for different scientific research applications.
Synthesemethoden
The synthesis of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-butoxyaniline with 4-chlorobenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then cyclized with oxalic acid in the presence of acetic anhydride to yield 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. The synthesis method of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications, such as in the development of new drugs and materials. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. The unique structure of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one allows for its versatile use in different scientific research applications.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-12-24-17-10-6-15(7-11-17)19-22-18(20(23)25-19)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFLVHZCANYES-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(5-chloro-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4972568.png)
![3-acetyl-1'-ethylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4972576.png)
![1-(4-fluorophenyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4972583.png)
![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4972597.png)
![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)
![6-(4-isopropylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972608.png)
![2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4972636.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)



![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)